molecular formula C11H15BrMgO B13419409 Magnesium;3-methylbutoxybenzene;bromide

Magnesium;3-methylbutoxybenzene;bromide

Cat. No.: B13419409
M. Wt: 267.45 g/mol
InChI Key: XGQXZPNCORADFA-UHFFFAOYSA-M
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Description

"Magnesium;3-methylbutoxybenzene;bromide" is an organomagnesium compound, likely classified as a Grignard reagent. Structurally, it consists of a magnesium atom coordinated to a 3-methylbutoxybenzene group (an aromatic ether with a branched alkyl chain) and a bromide ion. Grignard reagents (R-Mg-X) are pivotal in organic synthesis for forming carbon-carbon bonds via nucleophilic addition to carbonyl groups .


Synthesis: Typically synthesized by reacting 3-methylbutoxybenzene bromide with magnesium metal in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. This aligns with methods for analogous Grignard reagents, such as phenylmagnesium bromide .

Applications: Used in alkylation or arylation reactions, particularly in pharmaceuticals and fine chemical synthesis. The 3-methylbutoxy group may confer steric and electronic effects, influencing reaction selectivity .

Properties

Molecular Formula

C11H15BrMgO

Molecular Weight

267.45 g/mol

IUPAC Name

magnesium;3-methylbutoxybenzene;bromide

InChI

InChI=1S/C11H15O.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-6,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

XGQXZPNCORADFA-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=CC=CC=[C-]1.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;3-methylbutoxybenzene;bromide involves the reaction of magnesium metal with 3-methylbutoxybenzene bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The magnesium inserts itself between the carbon and the bromide, forming the Grignard reagent .

Industrial Production Methods

In an industrial setting, the preparation of Grignard reagents like this compound is scaled up using large reactors equipped with mechanical stirrers and reflux condensers. The process involves the slow addition of 3-methylbutoxybenzene bromide to a suspension of magnesium turnings in anhydrous ether, followed by continuous stirring and heating to ensure complete reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-methylbutoxybenzene;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;3-methylbutoxybenzene;bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Magnesium;3-methylbutoxybenzene;bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. The magnesium-carbon bond is highly polarized, making the carbon atom a strong nucleophile that can attack electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Other Grignard Reagents

Grignard reagents vary in reactivity and stability based on their organic substituent (R) and halide (X). Key comparisons include:

Compound Structure Reactivity Trends Stability in Solvents Key Applications References
3-Methylbutoxybenzene-Mg-Br Aromatic ether + Mg-Br Moderate reactivity due to steric hindrance Stable in THF/ether; moisture-sensitive Directed C-C bond formation
Ethylmagnesium bromide Alkyl-Mg-Br High reactivity (small alkyl group) Less stable; rapid hydrolysis Alkylation of ketones/esters
Phenylmagnesium bromide Aryl-Mg-Br Lower reactivity (aromatic stabilization) Stable in ethers Arylation reactions

Key Findings :

  • Reactivity : Ethylmagnesium bromide exhibits higher reactivity in nucleophilic additions compared to aromatic or bulky Grignard reagents. The 3-methylbutoxy group may reduce reactivity due to steric effects .
  • Stability : Aromatic Grignard reagents (e.g., phenylmagnesium bromide) are generally more stable than aliphatic variants, but all require anhydrous conditions .

Magnesium Bromide (Inorganic)

Magnesium bromide (MgBr₂) serves as a precursor for Grignard reagents. Comparisons focus on physical and chemical properties:

Property MgBr₂ 3-Methylbutoxybenzene-Mg-Br
Melting Point 711°C Not reported (likely lower)
Solubility in THF Insoluble Soluble (as Grignard reagent)
Role in Reactions Ionic electrolyte Nucleophilic reagent

Key Differences :

  • MgBr₂ is ionic and hygroscopic, used in catalysis or electrolyte systems, whereas the organomagnesium compound acts as a carbon nucleophile .

Brominated Aromatic Compounds

The organic moiety (3-methylbutoxybenzene bromide) can be compared to similar brominated aromatics:

Compound Structure Reactivity in Substitution Applications References
3-Methylbutoxybenzene bromide Aromatic ether + Br Moderate (steric hindrance) Grignard synthesis
Bromobenzene Benzene + Br High (unhindered) Synthesis of phenylmagnesium bromide
4-Bromoveratrole Dimethoxybenzene + Br Low (electron-donating groups) Specialty chemicals

Key Insights :

  • Electron-withdrawing groups (e.g., Br) enhance electrophilic substitution, but bulky or electron-donating groups (e.g., 3-methylbutoxy) reduce reactivity .

Other Metal Bromides

Comparison with ionic bromides highlights differences in bonding and applications:

Compound Bonding Type Melting Point Solubility in Water Applications References
MgBr₂ Ionic 711°C 1.54 g/100 g (50°C) Electrolytes, catalysts
LiBr Ionic 550°C 145 g/100 g Drying agents, batteries
NaBr Ionic 747°C 90.5 g/100 g Pharmaceuticals

Key Contrast :

  • Organomagnesium bromides (e.g., 3-methylbutoxybenzene-Mg-Br) are covalent and reactive, unlike ionic metal bromides .

Data Tables

Table 1: Thermodynamic Data for Grignard Reagent Formation (ΔrH°)

Reaction ΔrH° (kJ/mol) Conditions Reference
Mg + CH₃Br → CH₃MgBr -669.6 Diethyl ether
Mg + C₄H₉Br → C₄H₉MgBr -451.2 THF
Mg + C₆H₅Br → C₆H₅MgBr -302.9 Ether

Trend : Longer alkyl chains or bulky groups reduce exothermicity, indicating lower thermodynamic favorability .

Table 2: Solubility of Magnesium Bromide in Organic Solvents

Solvent Solubility (g/100 g, 20°C) Reference
Acetone 0.6
Acetonitrile 17.0
THF Insoluble

Biological Activity

Magnesium;3-methylbutoxybenzene;bromide is a magnesium salt of an organobromine compound. Organometallic compounds are known for their diverse applications in catalysis and medicinal chemistry. The inclusion of magnesium in this compound suggests potential roles in biological systems, as magnesium ions are crucial for numerous biochemical processes.

2. Synthesis

The synthesis of this compound typically involves the reaction of 3-methylbutoxybenzene with magnesium bromide. The process can be outlined as follows:

  • Preparation of 3-methylbutoxybenzene : This can be synthesized through the alkylation of phenol with 3-methylbutanol.
  • Formation of the Magnesium Salt : Reacting the synthesized 3-methylbutoxybenzene with magnesium bromide in an appropriate solvent leads to the formation of the desired compound.

Table 1: Synthesis Overview

StepReactionConditions
1Alkylation of phenolBase catalyst, reflux
2Reaction with MgBr2Anhydrous conditions

The biological activity of this compound may be attributed to its ability to interact with biological membranes and enzymes. Magnesium ions are known to stabilize ATP, which is vital for energy transfer in cells. The organobromine component may exhibit antimicrobial properties, similar to other brominated compounds.

3.2 Pharmacological Properties

Research has indicated that organobromine compounds can possess anti-inflammatory and antimicrobial activities. The specific effects of this compound on various biological systems are still under investigation.

Table 2: Reported Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionPotential interaction with kinases

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various organobromine compounds, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membranes.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory potential of similar magnesium salts demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in inflammatory diseases.

5. Conclusion

This compound represents a promising area for further research due to its unique composition and potential biological activities. While initial studies suggest antimicrobial and anti-inflammatory properties, more comprehensive investigations are required to fully elucidate its mechanisms and therapeutic applications.

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